![molecular formula C38H60O17 B12432657 [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,5R,9S,13R)-13-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B12432657.png)
[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,5R,9S,13R)-13-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto “(1S,5R,9S,13R)-13-{[4,5-dihidroxi-6-(hidroximetil)-3-[(3,4,5-trihidroxi-6-metil-oxan-2-il)oxi]oxan-2-il]oxi}-5,9-dimetil-14-metilidentetraciclo[11.2.1.0(1),(1)?.0?,?]hexadecano-5-carboxilato de 3,4,5-trihidroxi-6-(hidroximetil)oxan-2-il” es una molécula orgánica altamente compleja. Presenta múltiples grupos hidroxilo, un grupo carboxilato y una estructura tetracíclica, lo que indica una posible actividad biológica y aplicaciones en diversos campos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de este compuesto probablemente implica múltiples pasos, incluida la protección y desprotección de grupos hidroxilo, la formación de enlaces glucosídicos y la construcción del núcleo tetracíclico. Las condiciones de reacción típicas pueden incluir el uso de grupos protectores como acetales o éteres de sililo y reactivos como donantes y aceptores de glicósidos.
Métodos de producción industrial
La producción industrial de una molécula tan compleja requeriría técnicas avanzadas como síntesis automatizada, cromatografía líquida de alto rendimiento (HPLC) para purificación y, posiblemente, métodos biotecnológicos si el compuesto se deriva de fuentes naturales.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: Los grupos hidroxilo se pueden oxidar para formar cetonas o aldehídos.
Reducción: El grupo carboxilato se puede reducir a un alcohol.
Sustitución: Los grupos hidroxilo pueden sufrir reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Reactivos como clorocromato de piridinio (PCC) o permanganato de potasio (KMnO4).
Reducción: Reactivos como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4).
Sustitución: Las condiciones pueden incluir catalizadores ácidos o básicos.
Productos principales
Los productos principales dependerían de las reacciones y condiciones específicas utilizadas, pero podrían incluir diversas formas oxidadas o reducidas del compuesto original, así como derivados sustituidos.
Aplicaciones Científicas De Investigación
Este compuesto podría tener una amplia gama de aplicaciones:
Química: Como bloque de construcción para moléculas más complejas.
Biología: Posible uso en el estudio de las interacciones carbohidrato-proteína.
Medicina: Posibles aplicaciones terapéuticas debido a su estructura compleja y potencial actividad biológica.
Industria: Uso en la síntesis de productos químicos o materiales especializados.
Mecanismo De Acción
El mecanismo de acción dependería del contexto biológico o químico específico. En general, el compuesto podría interactuar con enzimas o receptores a través de sus grupos hidroxilo y carboxilato, influyendo en diversas vías bioquímicas.
Comparación Con Compuestos Similares
Compuestos similares
Derivados de 3,4,5-trihidroxi-6-(hidroximetil)oxan-2-il: Compuestos glucosídicos similares con diferentes sustituyentes.
Carboxilatos tetracíclicos: Compuestos con núcleos tetracíclicos y grupos carboxilato similares.
Singularidad
La combinación única de múltiples grupos hidroxilo, un grupo carboxilato y una estructura tetracíclica diferencia a este compuesto, lo que podría ofrecer actividades biológicas y aplicaciones únicas.
Propiedades
Fórmula molecular |
C38H60O17 |
|---|---|
Peso molecular |
788.9 g/mol |
Nombre IUPAC |
[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,5R,9S,13R)-13-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate |
InChI |
InChI=1S/C38H60O17/c1-16-12-37-10-6-20-35(3,8-5-9-36(20,4)34(49)54-32-29(48)26(45)23(42)18(13-39)51-32)21(37)7-11-38(16,15-37)55-33-30(27(46)24(43)19(14-40)52-33)53-31-28(47)25(44)22(41)17(2)50-31/h17-33,39-48H,1,5-15H2,2-4H3/t17?,18?,19?,20?,21?,22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,35-,36-,37+,38-/m1/s1 |
Clave InChI |
CANAPGLEBDTCAF-NANAPOIXSA-N |
SMILES isomérico |
CC1C(C(C(C(O1)OC2C(C(C(OC2O[C@]34CCC5[C@@]6(CCC[C@@](C6CC[C@@]5(C3)CC4=C)(C)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C)CO)O)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC34CCC5C6(CCCC(C6CCC5(C3)CC4=C)(C)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C)CO)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



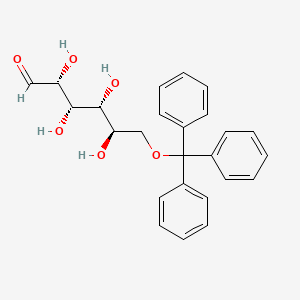
![2-[(2S,4aS,8aS)-8a-hydroxy-4a-methyl-8-methylidene-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl]prop-2-enoic acid](/img/structure/B12432589.png)

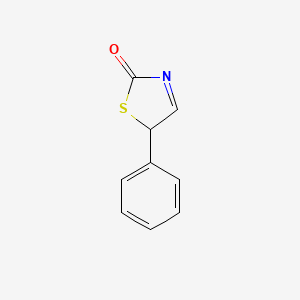
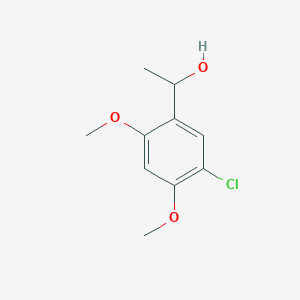
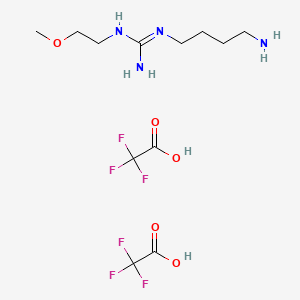
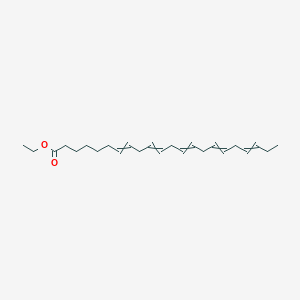
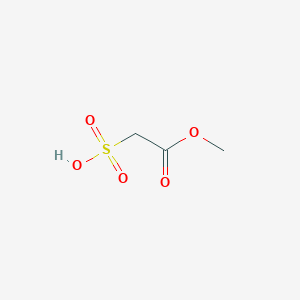
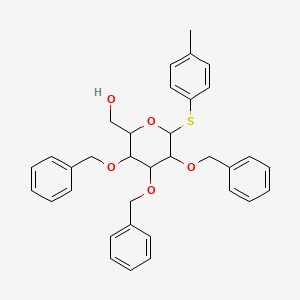
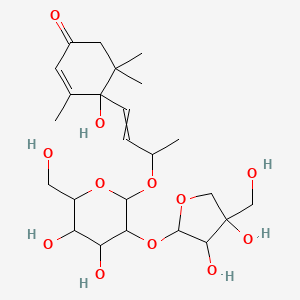
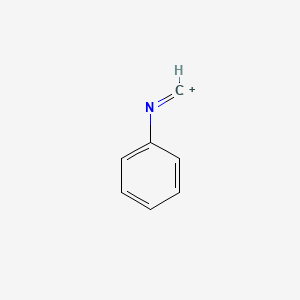
![Sodium 4,4-dimethyl-4H,5H,6H-cyclopenta[d][1,3]thiazole-2-carboxylate](/img/structure/B12432641.png)

